3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole
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Overview
Description
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C8H10F3IN2O. It is a pyrazole derivative, characterized by the presence of difluoroethoxy, fluoroethyl, and iodo substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, often using difluoroethanol and a suitable leaving group.
Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the fluoroethyl group.
Reduction: Reduction reactions can target the iodo substituent, converting it to a hydrogen or other functional groups.
Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating their activity.
Affecting Cellular Pathways: It can influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole
- 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluoroethoxy and fluoroethyl groups, along with the iodo substituent, makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3IN2O/c9-1-2-14-3-6(12)7(13-14)4-15-5-8(10)11/h3,8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBXBSINADMIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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